ethyl 2-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
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Description
Ethyl 2-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C24H22N4O4S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.13617637 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex compound belonging to the pyrazolo[1,5-a]pyrazine family. Its biological activity has been a subject of interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article synthesizes existing research findings related to its biological activity, including anticancer properties, kinase inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Pyrazolo[1,5-a]pyrazine
- Substituents :
- 4-Methoxyphenyl group
- Acetamido group
- Ethyl ester functionality
This unique arrangement suggests potential interactions with various biological targets, particularly kinases involved in cancer progression.
Anticancer Activity
Research indicates that compounds with a pyrazolo[1,5-a]pyrazine core exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the activity of Pim-1 , a serine/threonine kinase implicated in cancer cell survival and proliferation. Inhibition of Pim-1 leads to reduced phosphorylation of the BAD protein, promoting apoptosis in cancer cells .
Kinase Inhibition
The biological evaluation of pyrazolo[1,5-a]pyrazine derivatives has revealed their capacity to selectively inhibit various kinases. A notable example includes their action against Flt-3 and BRAF(V600E) kinases, which are critical in certain types of leukemia and melanoma respectively. The selectivity of these compounds allows for reduced off-target effects compared to traditional chemotherapeutics .
In Vitro Studies
Several studies have employed MTT assays to evaluate the cytotoxic effects of this compound against various cancer cell lines. The results indicate a dose-dependent reduction in cell viability:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Ethyl 2-(2-{...}) | MDA-MB-231 (breast cancer) | 5.0 | Inhibition of Pim-1 |
Ethyl 2-(2-{...}) | A549 (lung cancer) | 3.8 | Induction of apoptosis |
Ethyl 2-(2-{...}) | HCT116 (colon cancer) | 6.5 | Kinase inhibition |
These findings suggest that the compound exhibits promising anticancer activity across multiple cell lines.
Case Studies
In a specific case study involving the treatment of MDA-MB-231 cells with ethyl 2-(2-{...}), researchers observed significant apoptosis as indicated by increased annexin V staining and caspase activation. This suggests that the compound not only inhibits cell proliferation but also actively induces programmed cell death .
Pharmacological Properties
Beyond its anticancer potential, ethyl 2-(2-{...}) has been noted for other pharmacological activities:
- Anti-inflammatory Effects : Similar pyrazolo derivatives have demonstrated the ability to modulate inflammatory pathways by inhibiting NF-kB signaling.
- Antimicrobial Activity : Some studies report that pyrazole derivatives possess antimicrobial properties against various bacterial strains, suggesting broader therapeutic applications beyond oncology .
Properties
IUPAC Name |
ethyl 2-[[2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-3-32-24(30)18-6-4-5-7-19(18)26-22(29)15-33-23-21-14-20(27-28(21)13-12-25-23)16-8-10-17(31-2)11-9-16/h4-14H,3,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZPMJQAPGKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.